Isophorone diisocyanate
Overview
Description
Isophorone diisocyanate is an organic compound belonging to the class of isocyanates. It is a cycloaliphatic diisocyanate characterized by its two reactive isocyanate groups. This compound is a colorless to slightly yellow liquid with a pungent odor. It is primarily used in the production of polyurethane resins and elastomers, which are utilized in various industrial applications .
Scientific Research Applications
Isophorone diisocyanate has a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of polyurethane resins and elastomers.
Biology and Medicine: Utilized in the development of biomedical materials such as hydrogels and contact lenses.
Mechanism of Action
Target of Action
Isophorone diisocyanate (IPDI) is an aliphatic diisocyanate . The primary targets of IPDI are hydroxyl-bearing compounds . These compounds are found in various substances, including water, phenols, alcohols, ethers, amines, thiols, amino esters, and ureas .
Mode of Action
IPDI interacts with its targets by forming −NCO linkages . It is characterized by its two reactive isocyanate groups, which exhibit differences in reactivity between primary and secondary NCO groups . This unique property ensures high selectivity in reacting with hydroxyl-bearing compounds .
Biochemical Pathways
The reaction of IPDI with hydroxyl-bearing compounds leads to the formation of urethane linkages . This reaction is fundamental in the synthesis of polyurethane resins and elastomers . The formation of these linkages is a key step in the biochemical pathway leading to the production of polyurethane.
Pharmacokinetics
It’s known that ipdi is highly reactive and can produce polymer products with varying properties, ranging from rigid to flexible .
Result of Action
The result of IPDI’s action is the formation of polyurethane resins and elastomers . These materials have a wide range of applications, including the production of coatings, adhesives, and sealants .
Action Environment
The reactivity of IPDI is influenced by environmental factors such as temperature and the presence of catalysts . For example, the use of catalysts and elevated temperatures can significantly shorten the reaction time . Furthermore, IPDI is stable under normal temperature and pressure conditions .
Biochemical Analysis
Biochemical Properties
Isophorone diisocyanate plays a significant role in biochemical reactions due to its high reactivity with hydroxyl-bearing compounds . It interacts with enzymes, proteins, and other biomolecules through the formation of urethane linkages. The primary and secondary NCO groups of this compound exhibit selective reactivity, which ensures high selectivity in these interactions . This selectivity is advantageous in processing low-viscosity prepolymers, resulting in a reduced residual content of monomeric diisocyanate .
Cellular Effects
This compound has been shown to influence various cellular processes. It can cause eye irritation, irreversible eye damage, lung and respiratory damage, and skin irritation . Additionally, it may cause allergic reactions and skin corrosion upon prolonged contact . In vitro studies have demonstrated that polyurethanes synthesized with this compound promote cell proliferation without toxic effects . These materials have been evaluated for their biocompatibility, showing no adverse effects on wound healing or severe injuries in vivo .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of urethane linkages with hydroxyl-bearing compounds . This reaction is highly selective due to the differences in reactivity between the primary and secondary NCO groups . The compound’s cycloaliphatic ring structure confers heightened rigidity and an elevated glass transition temperature to the resulting products . Additionally, this compound can inhibit or activate enzymes through its interactions with biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, catalysis, and reaction partners . Studies have shown that the choice of catalyst and temperature can significantly affect the composition of the final product mixture . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause respiratory disorders, such as asthma, due to its high reactivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low exposure levels, it can cause pulmonary toxicity, affecting the lungs and nasal cavities . Higher doses have been associated with histological changes in the nasal cavity, lungs, and mediastinal lymph nodes . Additionally, this compound has been reported to cause respiratory sensitization in humans, leading to symptoms such as asthma .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced by the phosgenation of isophorone diamine in a five-step reaction . The compound interacts with enzymes and cofactors, leading to the formation of urethane linkages . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways in which this compound is involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s cycloaliphatic ring structure enhances its compatibility with resins and solvents, facilitating its distribution . Additionally, the low viscosity of this compound-based prepolymers allows for efficient transport and localization within cells .
Subcellular Localization
This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications . The compound’s cycloaliphatic ring structure directs it to specific compartments or organelles within the cell . These localization signals ensure that this compound exerts its effects in the appropriate cellular context, enhancing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isophorone diisocyanate is synthesized through the phosgenation of isophorone diamine. The process involves several steps:
Formation of Isophorone: Acetone undergoes base-catalyzed self-condensation to form isophorone.
Formation of Isophorone Nitrile: Isophorone reacts with hydrogen cyanide to form isophorone nitrile.
Formation of Isophorone Diamine: Isophorone nitrile reacts with ammonia and hydrogen in the presence of a catalyst to form isophorone diamine.
Phosgenation: Isophorone diamine is then phosgenated to produce this compound.
Industrial Production Methods: The industrial production of this compound involves the use of specialized equipment to handle the toxic and reactive intermediates. The process is carried out under controlled conditions to ensure safety and efficiency. The final product is purified to remove any residual monomers and other impurities .
Chemical Reactions Analysis
Types of Reactions: Isophorone diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form polyurea, isophorone diamine, and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Primary and secondary alcohols are commonly used in the formation of urethanes.
Catalysts: Dibutyltin dilaurate is often used as a catalyst in these reactions.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Polyurea: Formed from the reaction with water.
Comparison with Similar Compounds
- Hexamethylene diisocyanate
- Methylenediphenyl diisocyanate
- Toluene diisocyanate
Properties
IUPAC Name |
5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMLQBUJDJZYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2, Array | |
Record name | ISOPHORONE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOPHORONE DIISOCYANATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53895-31-1, 53895-32-2, 53880-05-0 | |
Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53895-31-1 | |
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Record name | Isophorone diisocyanate trimer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=53895-32-2 | |
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Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl-, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=53880-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0023826 | |
Record name | Isophorone diisocyanate | |
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Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isophorone diisocyanate appears as a clear to light-yellow liquid. Slightly denser than water and insoluble in water. Toxic by inhalation and skin absorption. Very irritating to skin. Used to make polyurethane coatings., Liquid, Colorless to slightly yellow liquid with a pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent odor. | |
Record name | ISOPHORONE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3693 | |
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Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl- | |
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Record name | ISOPHORONE DIISOCYANATE | |
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Record name | ISOPHORONE DIISOCYANATE | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |
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Boiling Point |
316 °F at 10 mmHg (NTP, 1992), BP: 158 °C at 10 torr, at 1.33kPa: 158 °C | |
Record name | ISOPHORONE DIISOCYANATE | |
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Flash Point |
greater than 200 °F (NTP, 1992), 155 °C, Closed cup, 155 °C c.c., 311 °F | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOPHORONE DIISOCYANATE | |
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URL | https://www.osha.gov/chemicaldata/369 | |
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Record name | Isophorone diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Completely miscible with esters, ketones, ethers, and aromatic and aliphatic hydrocarbons., Solubility in water, g/100ml: 15 (reaction), Decomposes | |
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Record name | ISOPHORONE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |
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Record name | Isophorone diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.056 to 1.062 at 68 °F (USCG, 1999), 1.056, Relative density (water = 1): 1.06, 1.06 | |
Record name | ISOPHORONE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3693 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ISOPHORONE DIISOCYANATE | |
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URL | https://www.osha.gov/chemicaldata/369 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isophorone diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.0003 mmHg at 68 °F ; 0.0007 mmHg at 122 °F (NTP, 1992), 0.0003 [mmHg], 0.0003 torr at 20 °C, Vapor pressure, Pa at 20 °C: 0.04, 0.0003 mmHg | |
Record name | ISOPHORONE DIISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ISOPHORONE DIISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/369 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isophorone diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless to slightly yellow liquid | |
CAS No. |
4098-71-9 | |
Record name | ISOPHORONE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isophorone diisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4098-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isophorone diisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isophorone diisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPHORONE DIISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43B0856528 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOPHORONE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOPHORONE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOPHORONE DIISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/369 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isocyanic acid, methylene(3,5,5-trimethyl-3,1-cyclohexylene) ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/NQ8EF990.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-76 °F (NTP, 1992), Approximately -60 °C, -60 °C, -76 °F | |
Record name | ISOPHORONE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOPHORONE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOPHORONE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOPHORONE DIISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/369 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isophorone diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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